REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([O:12][CH3:13])[CH:5]=1.[Li]CCCC>>[CH3:13][O:12][C:6]1[CH:5]=[C:4]([C:3]#[CH:2])[CH:9]=[CH:8][C:7]=1[O:10][CH3:11]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC(=CC1=CC(=C(C=C1)OC)OC)Br
|
Name
|
|
Quantity
|
17.11 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.48 mmol | |
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |